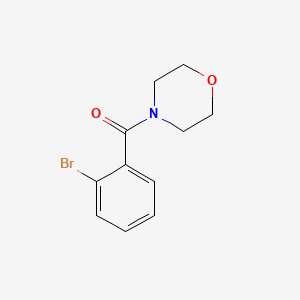
10-Bromoundecanoic acid
Übersicht
Beschreibung
10-Bromoundecanoic acid is an organic compound with the molecular formula C11H21BrO2 It is a brominated fatty acid, characterized by the presence of a bromine atom attached to the tenth carbon of an undecanoic acid chain
Wirkmechanismus
Target of Action
10-Bromoundecanoic acid is a brominated fatty acid that has been used in various chemical synthesis applications . .
Mode of Action
It is known to be employed as an alkylcarboxylate chain source in the preparation of alkylcarboxylate-grafted polyethylenimine .
Result of Action
It is known to be used in the synthesis of various compounds such as 10-(methylsulfinyl)decanoic acid .
Biochemische Analyse
Biochemical Properties
10-Bromoundecanoic acid plays a significant role in biochemical reactions, particularly as an alkylcarboxylate chain source. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of alkylcarboxylate-grafted polyethylenimine, which can further interact with other biomolecules in biochemical pathways . The nature of these interactions often involves the formation of covalent bonds, leading to modifications in the structure and function of the target biomolecules.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of certain fatty acids and other metabolites, thereby altering cellular metabolic flux . Additionally, its incorporation into cellular membranes can impact membrane fluidity and function, which in turn affects cell signaling and other cellular activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes, either inhibiting or activating their activity. For example, it may inhibit enzymes involved in fatty acid metabolism, leading to changes in the levels of various metabolites . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of genes involved in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that its effects on cellular function can persist, although the extent of these effects may diminish over time as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, such as modulating metabolic pathways without causing significant toxicity . At higher doses, it can exhibit toxic or adverse effects, including disruptions in cellular metabolism and potential damage to tissues . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes such as fatty acid synthase and acyl-CoA synthetase, influencing the synthesis and degradation of fatty acids . These interactions can lead to changes in metabolic flux and the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution can also be influenced by its incorporation into cellular membranes, affecting its accumulation and activity within different tissues.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, often targeting cellular membranes and organelles involved in fatty acid metabolism . Post-translational modifications and targeting signals may direct the compound to these compartments, where it can interact with enzymes and other biomolecules to modulate their activity and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 10-Bromoundecanoic acid can be synthesized through the bromination of undecanoic acid. One common method involves the use of bromine in the presence of a catalyst, such as phosphorus tribromide, to achieve the desired bromination at the tenth carbon position. Another approach is the oxidation of 10-bromodecanol, which involves converting the alcohol group to a carboxylic acid group .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale bromination reactions. The process is optimized to ensure high yields and purity of the final product. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome .
Analyse Chemischer Reaktionen
Types of Reactions: 10-Bromoundecanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, such as esters or amides.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or ammonia are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Products include 10-hydroxyundecanoic acid or 10-amino-undecanoic acid.
Oxidation Reactions: Products include esters like methyl 10-bromoundecanoate.
Reduction Reactions: Products include 10-bromodecanol.
Wissenschaftliche Forschungsanwendungen
10-Bromoundecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals
Vergleich Mit ähnlichen Verbindungen
10-Bromoundecanoic acid can be compared with other brominated fatty acids, such as:
- 8-Bromooctanoic acid
- 9-Bromononanoic acid
- 11-Bromoundecanoic acid
- 6-Bromohexanoic acid
Uniqueness: this compound is unique due to its specific chain length and bromination position, which confer distinct chemical and physical properties. Its longer carbon chain compared to shorter brominated acids provides different solubility and reactivity characteristics, making it suitable for specific applications .
Eigenschaften
IUPAC Name |
10-bromoundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrO2/c1-10(12)8-6-4-2-3-5-7-9-11(13)14/h10H,2-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTAZJUBVKWZPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337559 | |
| Record name | 10-Bromoundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18294-93-4 | |
| Record name | 10-Bromoundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 10-bromoundecanoic acid in the synthesis of Nylon 11?
A1: this compound is a crucial intermediate in the production of Nylon 11. [] It serves as the starting material for synthesizing 10-aminoundecanoic acid, the monomer used to create Nylon 11. The research paper focuses on optimizing the synthesis of 10-aminoundecanoic acid from this compound, highlighting its importance in the overall process.
Q2: What analytical techniques were used to confirm the structure of the synthesized 10-aminoundecanoic acid?
A2: The researchers used Infrared Spectroscopy (IR) and proton Nuclear Magnetic Resonance (~1H NMR) to confirm the structure of the synthesized 10-aminoundecanoic acid. [] These techniques provide detailed information about the functional groups and hydrogen environments within a molecule, allowing for structural elucidation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


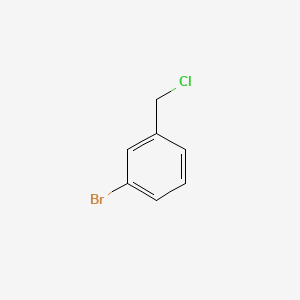
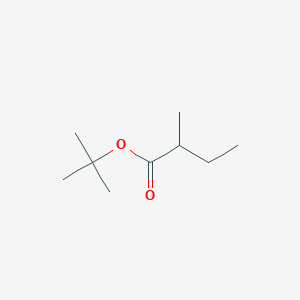
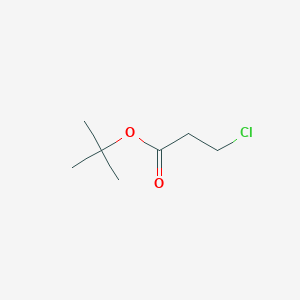
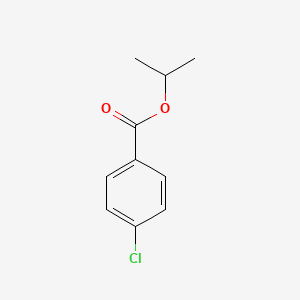
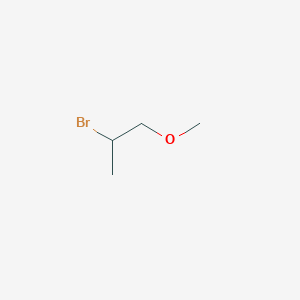
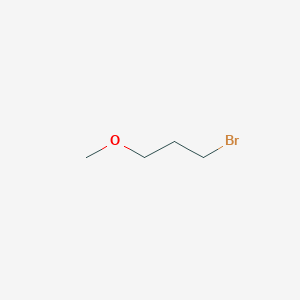
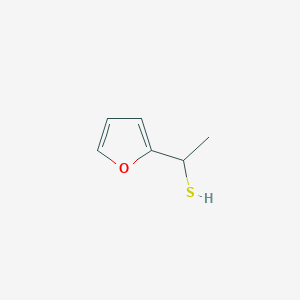



![[tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate](/img/structure/B1268104.png)

